![molecular formula C11H11NO B1492891 4,6-dimethyl-1H-indole-2-carbaldehyde CAS No. 1258520-62-5](/img/structure/B1492891.png)
4,6-dimethyl-1H-indole-2-carbaldehyde
Overview
Description
“4,6-dimethyl-1H-indole-2-carbaldehyde” is a chemical compound with the molecular formula C11H11NO . It is a derivative of indole, a heterocyclic compound that is widely used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-1H-indole-2-carbaldehyde” consists of an indole ring substituted with two methyl groups at positions 4 and 6, and a carbaldehyde group at position 2 . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
While specific chemical reactions involving “4,6-dimethyl-1H-indole-2-carbaldehyde” are not available, indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .
Anticancer Activity
Indole derivatives have been used in the treatment of cancer cells. The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV. 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties, which could be beneficial in combating oxidative stress-related disorders .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties, which could be useful in the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties, which could be beneficial in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes, indicating their potential use in antidiabetic drugs .
Future Directions
Mechanism of Action
Target of Action
4,6-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds have been found to play a significant role in cell biology .
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their lipophilicity and water solubility .
Result of Action
The result of the action of 4,6-Dimethyl-1H-indole-2-carbaldehyde is likely to be dependent on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have inhibitory activity against influenza A and HIV-1 .
properties
IUPAC Name |
4,6-dimethyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKIBCLJUKNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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